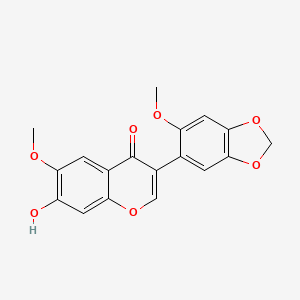Dalpatein
CAS No.:
Cat. No.: VC1955337
Molecular Formula: C18H14O7
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H14O7 |
|---|---|
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
| Standard InChI | InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3 |
| Standard InChI Key | GYUPEJCNVAKZSU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2 |
Introduction
Chemical Structure and Properties
Dalpatein (C18H14O7) is classified as a methoxyisoflavone with specific structural characteristics that include methoxy substituents at the 6- and 2'-positions, a hydroxy group at position 7, and a methylenedioxy moiety at the 4'- and 5'-positions . The chemical name for dalpatein is 7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one . As an isoflavone, dalpatein contains a 2-isoflavene skeleton bearing a ketone group at the C4 carbon atom .
Physical and Chemical Properties
Dalpatein possesses several notable physical and chemical properties that influence its behavior in biological systems and potential pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H14O7 |
| Molecular Weight | 342.3 g/mol |
| SMILES | COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2 |
| InChI | InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3 |
| InChIKey | GYUPEJCNVAKZSU-UHFFFAOYSA-N |
| Solubility | Practically insoluble in water, hydrophobic |
| Predicted Collision Cross Section [M+H]+ (Ų) | 173.5 |
| Predicted Collision Cross Section [M+Na]+ (Ų) | 189.0 |
Table 1: Physicochemical properties of dalpatein
From a structural perspective, dalpatein contains multiple functional groups that contribute to its chemical reactivity and biological interactions. The presence of methoxy groups typically enhances lipophilicity, while the hydroxyl group at position 7 can participate in hydrogen bonding and potentially contribute to antioxidant properties .
Natural Sources and Occurrence
Dalpatein has been isolated from multiple plant species, primarily within the Fabaceae family. The compound appears to be particularly prevalent in the genus Dalbergia.
Plant Species Containing Dalpatein
Table 2: Plant sources of dalpatein
The genus Dalbergia is particularly rich in isoflavonoids including dalpatein. Extraction procedures typically involve petroleum ether (PE) extraction of seeds or other plant parts followed by various chromatographic techniques for isolation and purification .
Derivatives and Related Compounds
Dalpatein serves as a precursor for several glycosylated derivatives found in various plant species. These derivatives may exhibit different bioavailability and biological activities compared to the parent compound.
Glycosylated Derivatives
| Derivative Name | Molecular Formula | Molecular Weight (Daltons) | Plant Source |
|---|---|---|---|
| Dalpatein 7-O-glucoside (Dalpatin) | Not specified | Not specified | Dalbergia paniculata |
| Dalpatein 7-O-β-D-apiofuranosyl-(1->6)-β-D-glucopyranoside | C29H32O16 | 636.56 | Not specified |
Table 3: Glycosylated derivatives of dalpatein
The glycosylation of isoflavones like dalpatein typically alters their physiochemical properties. Research on isoflavones generally indicates that glucose-conjugated isoflavones are highly polar, water-soluble compounds that are more difficult to absorb by the intestinal epithelium and may have weaker biological activities than the corresponding aglycone forms .
Structurally Related Isoflavones
Several isoflavones structurally related to dalpatein have been isolated from Dalbergia species, including:
These compounds share the basic isoflavone skeleton but differ in their substitution patterns, which may influence their biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume